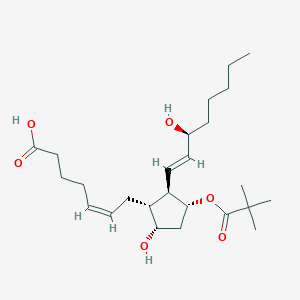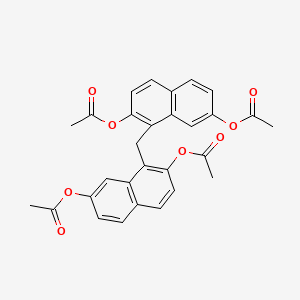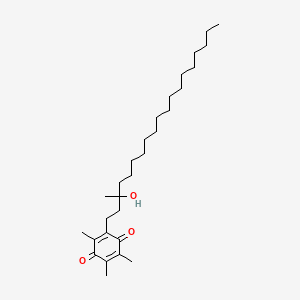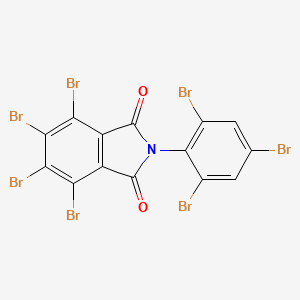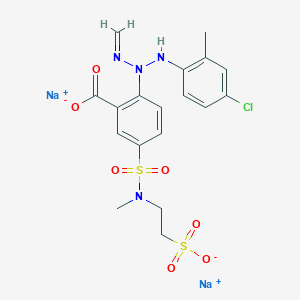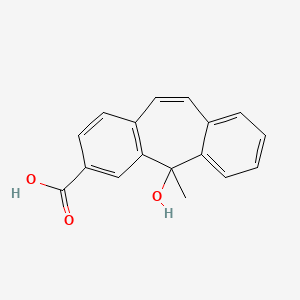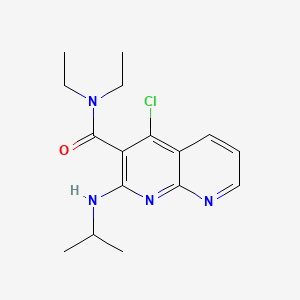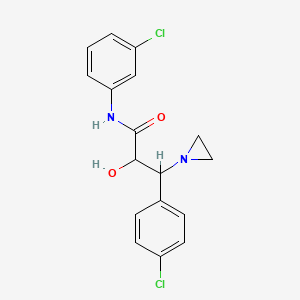
3,4-Dibromostyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromostyrene is an organic compound with the molecular formula C8H6Br2. It is a derivative of styrene, where two bromine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
准备方法
3,4-Dibromostyrene can be synthesized through several methods. One common approach involves the dibromination of styrene using N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. This method is highly chemo- and diastereoselective, making it efficient for producing vicinal dibromoalkanes .
Another method involves the dehydrobromination of 2-bromoethyl dibromobenzene in an aqueous alcoholic alkaline medium using a phase transfer catalyst. This process is conducted at temperatures ranging from 0°C to 150°C .
化学反应分析
3,4-Dibromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids.
Reduction Reactions: Reduction can lead to the formation of brominated ethylbenzene derivatives.
Common reagents used in these reactions include N-Bromosuccinimide (NBS), hydrogen peroxide, and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3,4-Dibromostyrene has several applications in scientific research:
Flame Retardants: It is used in the synthesis of flame-retardant polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用机制
The mechanism of action of 3,4-Dibromostyrene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating various substitution and addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the benzene ring more susceptible to nucleophilic attack .
相似化合物的比较
3,4-Dibromostyrene can be compared with other brominated styrene derivatives, such as:
2,4-Dibromostyrene: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
4-Bromostyrene: Contains only one bromine atom, resulting in different chemical properties and uses.
2,5-Dibromostyrene: Another isomer with bromine atoms at the 2nd and 5th positions, offering unique reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
属性
CAS 编号 |
24162-64-9 |
|---|---|
分子式 |
C8H6Br2 |
分子量 |
261.94 g/mol |
IUPAC 名称 |
1,2-dibromo-4-ethenylbenzene |
InChI |
InChI=1S/C8H6Br2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 |
InChI 键 |
NPPBRDURJSHSJE-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC(=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
